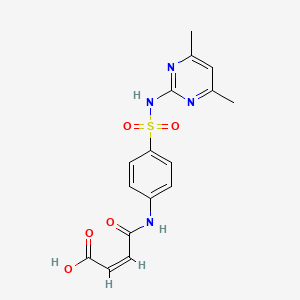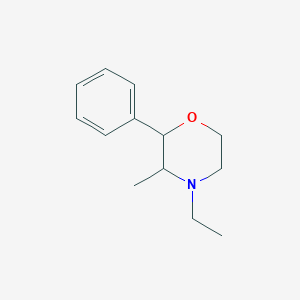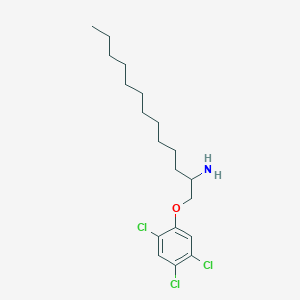
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo(3,4-c)pyridine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and nucleophilic substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study cellular processes or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. It may exhibit activity against specific diseases or conditions, making it valuable for pharmaceutical research.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with analogous structures, such as:
- Pyrrolopyridines
- Piperazinyl derivatives
- Piperidinyl derivatives
Uniqueness
What sets 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- apart is its unique combination of functional groups and structural features
Properties
CAS No. |
173174-88-4 |
|---|---|
Molecular Formula |
C26H33N5O3 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-6-methyl-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C26H33N5O3/c1-19-16-22-23(24(27-19)30-10-6-3-7-11-30)26(34)31(25(22)33)18-21(32)17-28-12-14-29(15-13-28)20-8-4-2-5-9-20/h2,4-5,8-9,16,21,32H,3,6-7,10-15,17-18H2,1H3 |
InChI Key |
BWKCDKWAWLRORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CC(CN4CCN(CC4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



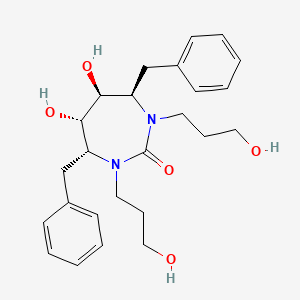

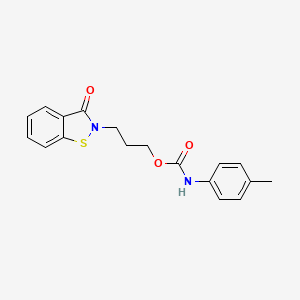
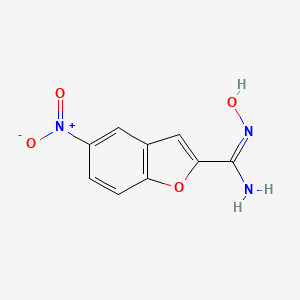
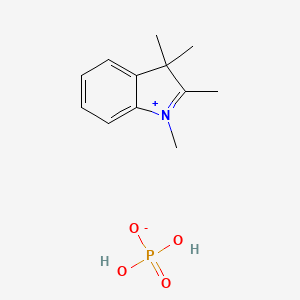
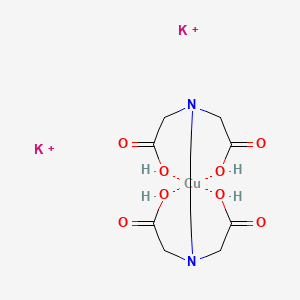


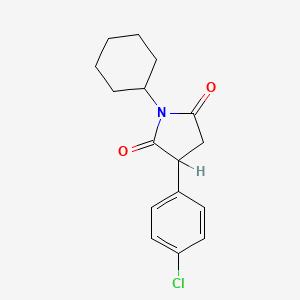
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
